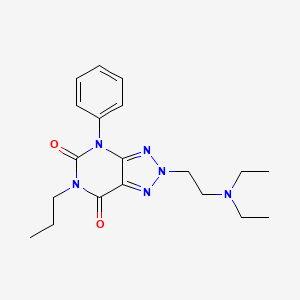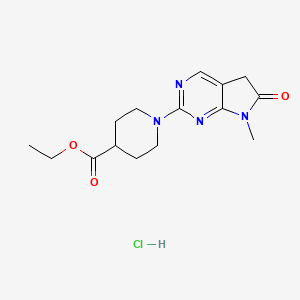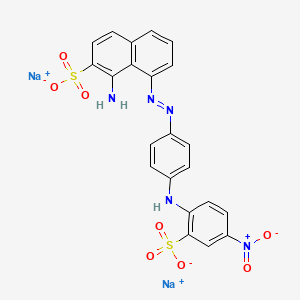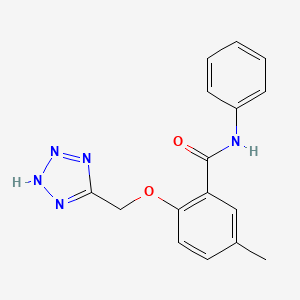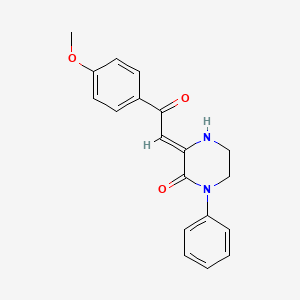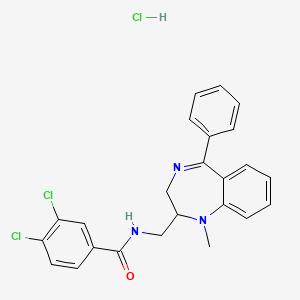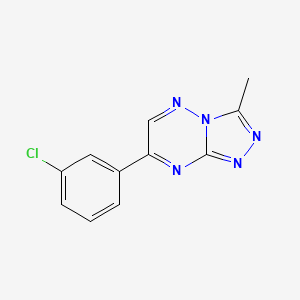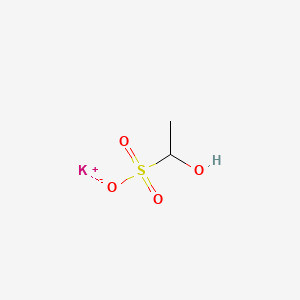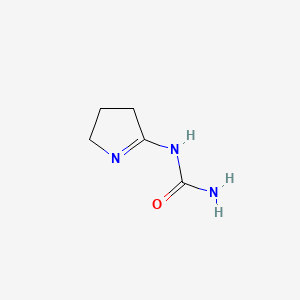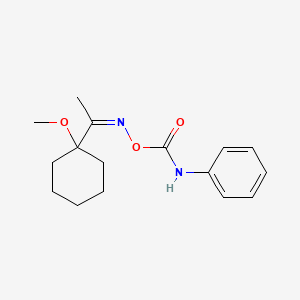
1-(1-Methoxycyclohexyl)ethanone O-((phenylamino)carbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxycyclohexyl)ethanone O-((phenylamino)carbonyl)oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxycyclohexyl group, an ethanone moiety, and a phenylamino carbonyl oxime group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxycyclohexyl)ethanone O-((phenylamino)carbonyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxycyclohexyl Group: The initial step involves the methoxylation of cyclohexanol to form 1-methoxycyclohexanol.
Formation of Ethanone Moiety: The next step involves the oxidation of 1-methoxycyclohexanol to form 1-(1-methoxycyclohexyl)ethanone.
Formation of Phenylamino Carbonyl Oxime Group: The final step involves the reaction of 1-(1-methoxycyclohexyl)ethanone with phenyl isocyanate and hydroxylamine to form the desired oxime compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxycyclohexyl)ethanone O-((phenylamino)carbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenylamino carbonyl oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenylamino carbonyl oximes.
Scientific Research Applications
1-(1-Methoxycyclohexyl)ethanone O-((phenylamino)carbonyl)oxime has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methoxycyclohexyl)ethanone O-((phenylamino)carbonyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxycyclohexyl)ethanone oxime
- 1-(3-Methoxyphenyl)ethanone oxime
- 1-(6-Methyl-7-oxabicyclo[4.1.0]hept-1-yl)ethanone
Uniqueness
1-(1-Methoxycyclohexyl)ethanone O-((phenylamino)carbonyl)oxime is unique due to the presence of the methoxycyclohexyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
192658-24-5 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
[(Z)-1-(1-methoxycyclohexyl)ethylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C16H22N2O3/c1-13(16(20-2)11-7-4-8-12-16)18-21-15(19)17-14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3,(H,17,19)/b18-13- |
InChI Key |
PDMRBLGFJHVTIC-AQTBWJFISA-N |
Isomeric SMILES |
C/C(=N/OC(=O)NC1=CC=CC=C1)/C2(CCCCC2)OC |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=CC=C1)C2(CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)
![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)


